molecular formula C21H28N2O2S B14144679 1,3-Bis(4-butoxyphenyl)thiourea CAS No. 3460-54-6

1,3-Bis(4-butoxyphenyl)thiourea

Cat. No.: B14144679
CAS No.: 3460-54-6
M. Wt: 372.5 g/mol
InChI Key: IXBVMHHGEKZUKE-UHFFFAOYSA-N
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Description

1,3-Bis(4-butoxyphenyl)thiourea (: 3460-54-6) is a synthetic thiourea derivative of interest in chemical and materials science research . This compound has a molecular formula of C 21 H 28 N 2 O 2 S and a molecular weight of 372.524 g/mol . The structure features butoxy substituents on the phenyl rings, which can influence the compound's lipophilicity and solubility compared to its methoxy or hydroxy analogs, making it a valuable subject for structure-activity relationship (SAR) studies . Thiourea derivatives are widely investigated for their diverse applications. They are commonly explored as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions, facilitated by the sulfur and nitrogen donor atoms . Furthermore, related arylthiourea compounds have been studied for their potential biological activities, including roles in agricultural chemistry and as enzyme inhibitors in biochemical research . The specific properties and applications of this compound are a subject of ongoing research. Key physical data, such as melting point and solubility, for this specific compound are not widely reported, underscoring the need for further experimental characterization by researchers . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

3460-54-6

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

1,3-bis(4-butoxyphenyl)thiourea

InChI

InChI=1S/C21H28N2O2S/c1-3-5-15-24-19-11-7-17(8-12-19)22-21(26)23-18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,26)

InChI Key

IXBVMHHGEKZUKE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCC

Origin of Product

United States

Synthetic Strategies and Methodologies for Bis Thiourea Compounds

Conventional Synthetic Approaches

Traditional methods for synthesizing bis-thiourea derivatives are reliable and widely documented. They primarily involve the reaction of amines with a source of the thiocarbonyl moiety.

The most common and straightforward method for preparing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com For a symmetrical bis-thiourea like 1,3-Bis(4-butoxyphenyl)thiourea, this would involve the reaction of 4-butoxyphenyl isothiocyanate with 4-butoxyaniline.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov This reaction is typically high-yielding and can be performed under mild conditions. analis.com.my Isothiocyanates themselves are versatile intermediates and can be synthesized from primary amines using reagents like thiophosgene, carbon disulfide (CS₂), or by using less toxic fluorinated agents. ijacskros.comnih.govbeilstein-journals.org A common route involves treating a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. beilstein-journals.orgnih.gov

Another approach involves the reaction of a diamine with two equivalents of an isothiocyanate. analis.com.my For instance, studies have shown the synthesis of bis-thioureas by reacting phenylenediamines with isothiocyanates in solvents like dichloromethane (B109758) under reflux, resulting in high yields of the desired products. analis.com.my

Ammonium (B1175870) thiocyanate (B1210189) ([NH₄]⁺[SCN]⁻) serves as a key precursor in several synthetic routes to thiourea (B124793) and its derivatives. wikipedia.org Historically, heating ammonium thiocyanate causes it to isomerize into thiourea. wikipedia.orgprepchem.com At 150 °C, the equilibrium mixture contains about 30.3% thiourea by weight. wikipedia.org

In the context of substituted bis-thioureas, ammonium thiocyanate is crucial for the in situ generation of isothiocyanates. The reaction of an acyl chloride with ammonium thiocyanate, often in a polar aprotic solvent like dry acetone (B3395972), produces an acyl isothiocyanate intermediate. nih.govukm.my This reactive intermediate can then be coupled with an amine to form the corresponding N-acylthiourea. While this method is more directly applied to acyl thioureas, it highlights the role of ammonium thiocyanate as a source of the thiocyanate moiety. Attempts to directly synthesize aliphatic bis-thioureas by treating a diamine with ammonium thiocyanate have been met with limited success, often resulting in the formation of thiocyanate salts instead of the desired bis-thiourea. iwu.edu

Acyl isothiocyanates are highly reactive and valuable intermediates in organic synthesis. arkat-usa.org Their reactivity is enhanced by the presence of the electron-withdrawing acyl group attached to the isothiocyanate functionality. arkat-usa.org These intermediates are typically generated by the reaction of acid chlorides with metal or ammonium thiocyanates. nih.govnih.gov

The synthetic pathway proceeds in two main steps:

Formation of the Acyl Isothiocyanate : An acid chloride (e.g., benzoyl chloride) is reacted with ammonium thiocyanate in a suitable solvent like acetone. This reaction can be facilitated by a phase-transfer catalyst to improve yields. nih.gov

Reaction with an Amine : The generated acyl isothiocyanate then reacts with a primary or secondary amine via nucleophilic addition to form an N-acyl thiourea derivative. nih.gov

This methodology is particularly useful for creating a wide range of thiourea derivatives and serves as a gateway to synthesizing various heterocyclic compounds like thiazoles and triazines. nih.govarkat-usa.org

Advanced and Sustainable Synthetic Protocols

In recent years, a shift towards green chemistry has prompted the development of more efficient and environmentally friendly synthetic methods. These advanced protocols often involve alternative energy sources to drive reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ukm.mynih.gov The main advantages include efficient energy conversion and a significant reduction in reaction times, from hours to mere minutes. ukm.my

The synthesis of a bis-thiourea derivative has been successfully demonstrated using microwave irradiation. ukm.my In a comparative study, the microwave-assisted synthesis of a bis-thiourea compound was completed in 10 minutes with a yield of 73%, whereas the conventional reflux heating method required 24 hours and only produced a 44% yield. ukm.my The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. ukm.my This technique has been applied to various reactions in heterocyclic chemistry, including multicomponent reactions for synthesizing complex molecules. asianpubs.orgresearchgate.netbeilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Bis-Thiourea Derivative ukm.my
ParameterConventional (Reflux)Microwave-Assisted
Reaction Time 24 hours10 minutes
Yield 44%73%
Solvent Dry AcetoneDry Acetone
Energy Source Oil BathMicrowave Irradiation

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, driving chemical transformations. mdpi.comucl.ac.uk

This technique has been employed for the synthesis of various nanomaterials and complex organic molecules. mdpi.com For instance, sonochemical methods have been used to prepare metal chalcogenide nanoparticles using thiourea as a sulfur source. ucl.ac.uk The application of ultrasound can lead to high yields and allows for control over the morphology and size of the synthesized products. mdpi.comucl.ac.uk While specific examples for the direct synthesis of this compound using sonochemistry are not prevalent, the principles are applicable. The intense mixing and energy transfer provided by ultrasound could potentially enhance the reaction rate and efficiency of the classical amine-isothiocyanate condensation or other synthetic routes, making it a promising area for future research in the synthesis of bis-thiourea compounds.

Reaction Mechanism Elucidation in Thiourea Formation

The formation of thioureas generally proceeds through the nucleophilic addition of an amine to an isothiocyanate. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S), leading to the formation of the thiourea linkage. researchgate.netresearchgate.net

In the case of bis-thiourea synthesis, the reaction mechanism involves a step-wise addition. For instance, in the reaction of a diamine with an isothiocyanate, one amino group first reacts to form a mono-thiourea intermediate, which then undergoes a second reaction at the other amino group to form the final bis-thiourea product. researchgate.net

A proposed mechanism for the formation of bis-thiourea derivatives from aryl isothiocyanates and substituted amines involves the initial nucleophilic attack of the amine on the isothiocyanate. researchgate.net

For syntheses utilizing carbon disulfide and amines, a tentative mechanism suggests the initial formation of an intermediate by the nucleophilic attack of a secondary amine on carbon disulfide. Subsequently, a primary amine attacks this intermediate, leading to the desired unsymmetrical thiourea and the release of hydrogen sulfide (B99878) (H₂S). nih.gov

In the synthesis of thiourea from urea (B33335) and Lawesson's reagent, the mechanism involves the thermal decomposition of Lawesson's reagent. The sulfur anion then attacks the carbonyl carbon of urea, forming a four-membered ring transition state involving carbon, oxygen, phosphorus, and sulfur, which then rearranges to form thiourea. bibliotekanauki.plresearchgate.net

Optimization Parameters in Chemical Synthesis (e.g., Temperature, Solvent, Stoichiometry)

The optimization of reaction parameters is crucial for maximizing the yield and purity of thiourea compounds. Key parameters that are frequently investigated include temperature, solvent, and the stoichiometry of reactants.

Temperature: The reaction temperature can significantly influence the rate and yield of thiourea synthesis. In the synthesis of thiourea from urea and Lawesson's reagent, the optimal temperature was found to be 75°C (348K). bibliotekanauki.plresearchgate.net At lower temperatures, the reaction may be incomplete, while higher temperatures can lead to decomposition of the product, thereby decreasing the yield. researchgate.net In another study, optimizing the synthesis of unsymmetrical thioureas from amines and carbon disulfide, a reaction temperature of 70°C was found to be optimal. nih.gov Lowering the temperature to 40°C resulted in a prolonged reaction time and a lower product yield. nih.gov

Solvent: The choice of solvent can impact reaction efficiency and product formation. For the synthesis of bis-thioureas, benzene (B151609) has been used as a solvent. iwu.edu In the synthesis of bis-acyl-thioureas, acetone is a common solvent. nih.govmdpi.com As part of green chemistry initiatives, water and deep eutectic solvents are being explored as environmentally benign alternatives. mdpi.comrsc.org

Stoichiometry: The molar ratio of reactants is a critical factor in determining the outcome of the synthesis. For the synthesis of thiourea from urea and Lawesson's reagent, the optimal mass ratio of urea to Lawesson's reagent was determined to be 2:1. bibliotekanauki.plresearchgate.net In the synthesis of unsymmetrical thioureas, using 1.2 equivalents of both carbon disulfide and a secondary amine relative to the primary amine resulted in a 95% yield of the desired product. nih.gov

Reaction Time: The duration of the reaction is another important parameter. For the synthesis of thiourea using urea and Lawesson's reagent, the optimal reaction time was found to be 3.5 hours. bibliotekanauki.plresearchgate.net Shorter reaction times resulted in incomplete reactions, while longer times did not significantly improve the yield. researchgate.net

Catalyst: In some syntheses, the presence and amount of a catalyst can be optimized. For instance, in two-component dental materials, copper salts are added to tune the curing kinetics, where thiourea derivatives act as reducing agents. mdpi.com

The following interactive table summarizes the optimization of various parameters in different thiourea synthesis methods.

Synthesis Method Optimized Parameter Value Effect Reference
Thiourea from Urea and Lawesson's ReagentTemperature75°CMaximum yield bibliotekanauki.plresearchgate.net
Mass Ratio (Urea:Lawesson's Reagent)2:1Maximum yield bibliotekanauki.plresearchgate.net
Reaction Time3.5 hoursOptimal yield bibliotekanauki.plresearchgate.net
Unsymmetrical Thioureas from Amines and CS₂Temperature70°COptimal yield nih.gov
Stoichiometry (CS₂ and Secondary Amine)1.2 equivalents95% yield nih.gov
Bis-Thiourea Derivative SynthesisMethodMicrowave Irradiation73% yield, 10 min ukm.my
MethodReflux Heating44% yield, 24 hours ukm.my

Chemical Reactivity and Derivatization of Bis Thiourea Frameworks

Nucleophilic Substitution Reactions Involving the Thiourea (B124793) Moiety

The thiourea functional group is an effective nucleophile, primarily through its sulfur atom. This reactivity is central to many derivatization strategies. In the context of 1,3-bis(4-butoxyphenyl)thiourea, the sulfur atom can attack electrophilic centers, initiating nucleophilic substitution reactions.

A common reaction involving thioureas is S-alkylation, where the sulfur atom attacks an alkyl halide to form an isothiouronium salt. wikipedia.org This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The resulting isothiouronium salt is a key intermediate that can be further transformed. For instance, hydrolysis of these salts can yield thiols, providing a two-step method to convert alkyl halides into their corresponding thiols using a thiourea derivative as a sulfur source. wikipedia.org

The nucleophilicity of the thiourea moiety is also exploited in reactions with other electrophiles. For example, thiourea derivatives can react with acyl chlorides or anhydrides to form N-acylthioureas. In the case of this compound, acylation would likely occur at one of the nitrogen atoms, although the specific conditions would dictate the outcome.

Furthermore, the thiourea group can participate in more complex substitution pathways, including concerted nucleophilic aromatic substitutions (cSNAr), where an arenethiolate generated from a thiourea derivative attacks an adjacent aromatic ring. nih.gov While many substitution reactions are studied in the gas phase or solution, they are fundamental to understanding the reactivity of these molecules. nih.govrsc.org The basicity of thiourea, which is protonated at the sulfur atom, also influences its nucleophilic character. wikipedia.org

The general scheme for the S-alkylation of a generic 1,3-diarylthiourea is presented below:

Reactant 1Reactant 2ProductReaction Type
1,3-DiarylthioureaAlkyl Halide (R-X)S-Alkylisothiouronium SaltNucleophilic Substitution (S-alkylation)

This reactivity underscores the potential of this compound to act as a nucleophile in a variety of synthetic contexts, enabling the introduction of diverse functionalities through the sulfur atom.

Oxidation Reactions and Formation of Sulfoxide (B87167) Derivatives

The sulfur atom in the thiourea group of this compound is susceptible to oxidation. The oxidation of thioureas can yield a range of products, including formamidine (B1211174) sulfinic acids, formamidine sulfonic acids, disulfides, or even urea (B33335) and sulfur oxides, depending on the oxidant and reaction conditions. researchgate.net

A controlled oxidation can lead to the formation of sulfoxide derivatives. For instance, the reaction of thiourea with hydrogen peroxide can produce thiourea dioxide, which is a stable formamidine sulfinic acid and a potent reducing agent. researchgate.netyoutube.com The oxidation of thioethers (sulfides) to sulfoxides is a well-established transformation, often employing reagents like hydrogen peroxide or tert-butyl hydroperoxide. organic-chemistry.org In a similar vein, the thiocarbonyl group in a thiourea can be oxidized.

The general pathway for the oxidation of a sulfide (B99878) to a sulfoxide and then to a sulfone is as follows: [ \text{R-S-R'} \xrightarrow{\text{[O]}} \text{R-S(O)-R'} \xrightarrow{\text{[O]}} \text{R-S(O)_2-R'} ]

While specific studies on the direct oxidation of this compound to its sulfoxide analog are not widely documented, the general chemistry of thioureas suggests this is a feasible transformation under controlled conditions. The use of mild oxidizing agents would be crucial to prevent over-oxidation to the sulfone or cleavage of the molecule. organic-chemistry.org The formation of such sulfoxide derivatives would introduce a new chiral center at the sulfur atom, adding another dimension to its chemical profile.

Strategies for Derivatization to Introduce New Functionalities

The structure of this compound offers multiple avenues for derivatization to introduce novel functionalities and modulate its chemical and physical properties.

Modification of the Thiourea Core: As discussed, the sulfur and nitrogen atoms of the thiourea moiety are primary sites for reaction. S-alkylation, N-acylation, and reactions with various electrophiles can introduce a wide array of substituents. wikipedia.orgnih.gov

Modification of the Phenyl Rings: The two 4-butoxyphenyl rings are amenable to electrophilic aromatic substitution reactions. The butoxy group is an ortho-, para-directing activator, meaning that electrophiles would preferentially add to the positions ortho to the butoxy group (positions 3 and 5). Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation could be employed to functionalize the aromatic rings.

Modification of the Butoxy Chains: The terminal butyl groups could potentially be functionalized, for example, through free-radical halogenation, although this would likely be less selective. A more controlled approach would involve starting with a functionalized phenoxy precursor before the synthesis of the thiourea itself.

These strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its properties for specific applications, such as the development of new ligands or materials.

Utility as Versatile Building Blocks in Organic Synthesis

Bis-thiourea frameworks, including this compound, are valuable building blocks in organic synthesis due to their inherent reactivity and ability to direct the formation of more complex molecular architectures. diva-portal.org

Thiourea derivatives are widely used precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazolines and Thiazoles: The reaction of thioureas with α-haloketones, known as the Hantzsch thiazole (B1198619) synthesis, is a classic method for preparing 2-aminothiazoles. organic-chemistry.org More modern methods involve domino or cascade reactions. For example, thiourea derivatives can react with compounds like γ-bromoenones or ethyl-4-bromocrotonate to yield thiazoline (B8809763) derivatives. nih.govresearchgate.netrsc.org These reactions often proceed through an initial S-alkylation followed by an intramolecular cyclization and condensation. The reaction conditions can be tuned to favor the formation of either thiazolines or thiazoles. rsc.org

Triazoles: 1,3-Disubstituted thioureas can be converted into 1,2,4-triazole (B32235) derivatives. One synthetic route involves an iodine-mediated reaction where the thiourea is converted in situ to a carbodiimide (B86325) intermediate, which then reacts with a hydrazine (B178648) derivative and cyclizes to form the triazole ring. raco.cat Another approach involves the reaction of thiourea derivatives with thiocarbohydrazide (B147625) at elevated temperatures. nih.gov These methods provide access to a variety of substituted triazoles, which are themselves an important class of compounds. nih.gov

The table below summarizes the synthesis of these heterocycles from thiourea derivatives.

Starting MaterialReagent(s)Heterocyclic Product
Thiourea derivativeα-Haloketone2-Aminothiazole (B372263) organic-chemistry.org
Thiourea derivativeγ-BromoenoneThiazoline/Thiazole researchgate.netrsc.org
1,3-Disubstituted thioureaIodine, Hydrazine1,2,4-Triazole raco.cat
Thiourea derivativeThiocarbohydrazide1,2,4-Triazole nih.gov

The two thiourea nitrogen atoms and the sulfur atom in this compound can all act as donor atoms, making it and its derivatives excellent candidates for use as multifunctional ligands in coordination chemistry. analis.com.mynih.gov Bis-thiourea ligands have been successfully used to form stable complexes with transition metals like palladium. researchgate.net These complexes, in turn, can serve as active catalysts in cross-coupling reactions such as the Heck and Suzuki reactions. researchgate.net

The symmetrical nature of this compound, combined with the potential for derivatization on the phenyl rings, allows for the design of sophisticated ligands with tailored steric and electronic properties. These ligands can chelate to a metal center, forming stable ring structures that influence the reactivity and selectivity of the metal catalyst. The ability to form complexes with various metal ions also makes these compounds useful as precursors for metal-organic frameworks or as sensing agents. analis.com.my

Coordination Chemistry of 1,3 Bis 4 Butoxyphenyl Thiourea

Ligand Properties and Potential Coordination Modes to Metal Centers

Based on the general understanding of thiourea (B124793) derivatives, 1,3-Bis(4-butoxyphenyl)thiourea is expected to exhibit characteristic ligand properties. The primary coordination is anticipated to occur through the sulfur atom, which acts as a soft donor and typically forms strong bonds with soft metal ions. This monodentate coordination through the sulfur atom is a common feature of thiourea-type ligands.

Furthermore, the presence of two nitrogen atoms in the thiourea backbone offers the potential for bidentate chelation, where the ligand coordinates to a metal center through both the sulfur and one of the nitrogen atoms. This mode of coordination would result in the formation of a stable four-membered chelate ring. The butoxyphenyl substituents on the nitrogen atoms could influence the electronic properties and steric hindrance around the coordination sites, potentially affecting the stability and geometry of the resulting metal complexes. The etheric oxygen atoms in the butoxy groups are generally not expected to participate in coordination due to their lower basicity compared to the sulfur and nitrogen atoms of the thiourea core.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the thiourea derivative with a suitable metal salt in an appropriate solvent. For this compound, a similar straightforward synthetic approach would be expected.

However, a specific search of the scientific literature did not yield any reports on the synthesis and characterization of metal complexes derived from this compound.

Structural Determination of Metal-Thiourea Complexes (e.g., Geometry, Chelate Ring Formation)

Without experimental data from techniques like X-ray crystallography for complexes of this compound, any discussion on their structure remains speculative. Based on analogous thiourea complexes, a variety of geometries could be anticipated depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for metal-thiourea complexes include linear, trigonal planar, tetrahedral, and square planar.

As previously mentioned, the formation of a four-membered chelate ring involving the sulfur and a nitrogen atom is a possibility. The planarity and strain of this ring would be of significant interest in structural studies. The bulky butoxyphenyl groups would likely play a significant role in the solid-state packing of these complexes, potentially leading to interesting intermolecular interactions such as hydrogen bonding.

Academic Applications of Metal-Thiourea Complexes

While metal complexes of various thiourea derivatives have found applications in catalysis and sensing, the absence of research on this compound complexes means there are no specific applications to report for this compound.

Catalytic Activity in Organic Transformations

Thiourea-metal complexes have been explored as catalysts in a range of organic reactions, including cross-coupling reactions and oxidations. The sulfur and nitrogen donor atoms can stabilize metal centers in various oxidation states, which is a key feature for catalytic cycles. The electronic and steric properties of the ligands can be tuned to optimize catalytic activity and selectivity. However, no studies have been published that investigate the catalytic potential of metal complexes of this compound.

Development as Analytical Sensors and Ionophores for Metal Ion Detection

The ability of thiourea derivatives to selectively bind with certain metal ions has led to their development as chemosensors and ionophores. The interaction with a metal ion can lead to a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). The butoxyphenyl groups in this compound could potentially enhance its solubility in organic media and influence its photophysical properties, which might be advantageous for sensing applications. Nevertheless, there is no available research on the use of this specific compound or its metal complexes as analytical sensors.

Advanced Materials and Catalytic Applications Non Coordination Based

Organocatalysis and Hydrogen-Bonding Activation of Substrates

Thiourea (B124793) and its derivatives have emerged as a privileged class of organocatalysts, primarily functioning through hydrogen-bond donation. The catalytic activity stems from the two N-H protons of the thiourea moiety, which can form strong, directional hydrogen bonds with Lewis basic functional groups (e.g., carbonyls, imines, nitro groups) in a substrate. This interaction polarizes the substrate, increasing its electrophilicity and activating it towards nucleophilic attack.

In the case of 1,3-Bis(4-butoxyphenyl)thiourea, the two N-H groups act as a bifunctional hydrogen-bond donor. By binding to an electrophilic substrate, the catalyst can stabilize the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction rate. The general mechanism involves the formation of a catalyst-substrate complex, which facilitates a variety of organic transformations.

Key Features in Organocatalysis:

Dual Hydrogen-Bond Donation: The two N-H protons can simultaneously interact with a substrate, providing a well-defined binding pocket that enhances activation and can induce stereoselectivity in asymmetric reactions if a chiral scaffold is used.

Substrate Activation: Thiourea catalysts are particularly effective in activating carbonyl and imine compounds for reactions such as Michael additions, Friedel-Crafts alkylations, and Mannich reactions. researchgate.net

Influence of Substituents: The 4-butoxyphenyl groups on the phenyl rings are electron-donating, which slightly reduces the acidity of the N-H protons compared to thioureas with electron-withdrawing groups. However, these alkoxy groups significantly enhance the catalyst's solubility in common organic solvents, which is a crucial parameter for homogeneous catalysis.

While specific catalytic applications of this compound are not extensively documented, its structural analogues are widely used. The principles of thiourea catalysis suggest its potential efficacy in various reactions where hydrogen-bond activation is the key mechanistic step.

Table 1: Examples of Reactions Catalyzed by Thiourea Derivatives via Hydrogen-Bonding
Reaction TypeSubstrate ActivatedGeneral Role of Thiourea CatalystReference
Michael Additionα,β-Unsaturated Carbonyl/Nitro CompoundActivates the Michael acceptor by hydrogen bonding to the carbonyl or nitro group. researchgate.net
Mannich ReactionImineActivates the imine for attack by a nucleophile (e.g., silyl (B83357) enol ether). researchgate.net
Pictet-Spengler ReactionImine/Iminium IonFacilitates the cyclization step by activating the electrophilic iminium ion. nano-ntp.com
Baylis-Hillman ReactionAldehydeActivates the aldehyde carbonyl group for attack by the α-carbon of an activated alkene. nano-ntp.com

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. nih.gov The NLO response in organic materials typically arises from molecules possessing a large conjugated π-electron system, often coupled with electron-donating (D) and electron-accepting (A) groups. This arrangement facilitates intramolecular charge transfer (ICT), which can lead to a large change in the molecule's dipole moment upon interaction with an intense electric field from a laser.

This compound possesses structural features that suggest potential for NLO activity:

Electron-Donating Groups: The butoxy (-OC₄H₉) groups are effective electron donors.

Conjugated System: The phenyl rings and the thiourea moiety form a delocalized π-electron system that can act as a linker.

Symmetrical Structure: The molecule has a D-π-A-π-D-like symmetrical structure, where the electron-rich butoxyphenyl moieties act as donors and the central thiocarbonyl (C=S) group can have some electron-accepting character.

Table 2: Theoretical NLO Properties of a Representative Organic Chromophore*
PropertySymbolCalculated Value (esu)Significance
Linear Polarizability⟨α⟩3.485 × 10⁻²²Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizabilityβ_total13.44 × 10⁻²⁷Quantifies the second-order NLO response (e.g., for SHG).
Second Hyperpolarizability⟨γ⟩3.66 × 10⁻³¹Quantifies the third-order NLO response.

*Data for compound MSTD7 from a theoretical study on non-fullerene derivatives to illustrate typical values for NLO-active organic molecules. nih.gov

Incorporation into Polymeric Matrices and Resins for Material Science Applications

The properties of polymers can be significantly enhanced by incorporating functional additives. Thiourea derivatives, including this compound, can be blended or covalently integrated into polymeric matrices and resins to impart specific functionalities. analis.com.my The long butyl chains in this compound enhance its compatibility with various organic polymers, preventing phase separation and ensuring a homogeneous distribution within the matrix.

Potential applications include:

Interface Modifiers: In composite materials and multilayer devices like perovskite solar cells, thiourea-based polymers can act as interface modifiers. The thiourea unit can passivate defects (e.g., undercoordinated lead ions or oxygen vacancies) at the interface through Lewis acid-base interactions, reducing non-radiative recombination and improving device efficiency and stability. rsc.org

Reducing Agents/Curing Components: In certain resin systems, such as methacrylate-based dental composites, thiourea derivatives can act as a reducing agent in redox initiation systems for polymerization. mdpi.com The reactivity can be tuned by modifying the substituents on the thiourea nitrogen atoms.

Enhanced Stability: The incorporation of thiourea resins can improve the environmental stability of materials. For example, a thiourea resin has been shown to protect moisture-sensitive perovskite films, enhancing their resistance to humidity. rsc.org

Role as Precursors in Nanomaterial Synthesis

One of the most significant non-coordination applications of thiourea derivatives is their use as sulfur source precursors for the synthesis of metal sulfide (B99878) nanomaterials. nih.gov In these syntheses, this compound can serve as a highly effective, molecularly-defined source of sulfur that decomposes under controlled conditions to release sulfide ions (S²⁻) or hydrogen sulfide (H₂S).

The typical process involves the thermal decomposition of the thiourea derivative in a high-boiling point solvent in the presence of a metal-organic precursor (e.g., cadmium oleate (B1233923) or lead acetate). The thiocarbonyl (C=S) bond breaks, and the sulfur reacts with the metal cation to nucleate and grow nanoparticles.

Advantages of using this compound as a precursor:

Controlled Decomposition: Substituted thioureas often have well-defined decomposition temperatures, allowing for better control over the nucleation and growth kinetics of the nanoparticles compared to more reactive sources like elemental sulfur or H₂S gas.

High Reactivity and Yield: Disubstituted thioureas have proven to be reliable and highly reactive sulfur sources, enabling the synthesis of nanocrystals with nearly quantitative yields. nih.gov

Solubility: The butoxyphenyl groups ensure good solubility in non-polar organic solvents commonly used for high-temperature colloidal synthesis (e.g., octadecene), facilitating a homogeneous reaction mixture.

Tunability: By using thiourea derivatives, it is possible to synthesize a wide range of metal sulfide nanomaterials, including CdS, PbS, and ternary alloys like CdTeS. nano-ntp.comnih.govrsc.org

Table 3: Thiourea Derivatives as Sulfur Sources for Metal Sulfide Nanoparticles
Thiourea DerivativeMetal PrecursorSolventResulting NanomaterialReference
Thiourea (TA)Cadmium ChlorideWater (Hydrothermal)Cadmium Sulfide (CdS) rsc.org
Disubstituted ThioureasCadmium Oxide / Lauric AcidOctadecene (ODE)Cadmium Telluride Sulfide (CdTeS) nih.gov
ThioureaLead Acetate TrihydrateWaterLead Sulfide (PbS) nano-ntp.com
ThioureaCadmium NitrateAmmonia SolutionCadmium Sulfide (CdS) researchgate.net

Biological and Biomedical Research Applications of Thiourea Derivatives

Antimicrobial Research

Thiourea (B124793) derivatives are recognized for their broad-spectrum antimicrobial properties. Their mechanism of action is often attributed to the presence of C=S, C=O, and NH groups, which can be easily protonated and interact with the surface of microbial cells, leading to increased activity. nih.gov The lipophilicity of these compounds also plays a crucial role in their ability to disrupt bacterial membranes. nih.gov

Investigation of Antibacterial Activities

Thiourea derivatives have been extensively studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibition against Gram-positive cocci, with minimum inhibitory concentration (MIC) values ranging from 2-32 µg/mL. nih.gov The presence and position of halogen atoms on the phenyl group have been identified as important factors for this activity. nih.gov Some derivatives have also demonstrated efficacy against challenging strains like Mycobacterium tuberculosis. nih.gov

The antibacterial mechanism of some thiourea analogs is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov For example, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea have shown inhibitory action against Staphylococcus aureus DNA gyrase. nih.gov

Antibacterial Activity of Selected Thiourea Derivatives
Compound/DerivativeTarget MicroorganismKey FindingsReference
Thiourea derivatives with 2-aminothiazole scaffoldGram-positive cocciMIC values ranging from 2-32 µg/mL. nih.gov nih.gov
Copper (II) complexes of 3-(trifluoromethyl)phenyl thioureaStaphylococcus aureusInhibited DNA gyrase. nih.gov nih.gov
S-substituted bis-1,2,4-triazole-3-thionesGram-positive and Gram-negative bacteriaCompound 2a showed strong suppression of 5 test strains (MBC = 15.6 µg/mL). pensoft.net pensoft.net

Assessment of Antifungal Potentials

The antifungal properties of thiourea derivatives are also well-documented. researchgate.net For example, certain derivatives have been tested against a range of fungal pathogens, including Candida albicans. nih.gov Research has shown that structural modifications, such as the position of a methyl group on an aromatic ring, can significantly influence the antifungal and antioxidant activity of these compounds. nih.govmdpi.com

A series of nopol (B1679846) derivatives containing a 1,3,4-thiadiazole-thiourea moiety demonstrated notable antifungal activity against several plant pathogenic fungi. nih.govmdpi.com Specifically, compounds with chloro and trifluoromethyl substitutions on the phenyl ring exhibited strong and broad-spectrum antifungal effects. nih.govmdpi.com

Antifungal Activity of Selected Thiourea Derivatives
Compound/DerivativeTarget FungiKey FindingsReference
Ortho-methylated thiourea derivative (SB2)Candida aurisHighest antifungal activity with a notable inhibitory effect on biofilm growth. nih.govmdpi.com nih.govmdpi.com
Nopol-derived 1,3,4-thiadiazole-thiourea compoundsVarious plant pathogenic fungiCompound with m, p-Cl Ph substitution showed the best broad-spectrum activity. nih.govmdpi.com nih.govmdpi.com

Exploration of Antiviral Activities

Thiourea derivatives have also emerged as potential antiviral agents. nih.gov Some have been evaluated against a variety of DNA and RNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov Certain thiourea derivatives with a 1,3-benzothiazole-2-yl moiety have shown interesting activity against HIV-1, including drug-resistant strains. nih.gov The mode of action for some of these compounds has been identified as non-nucleoside inhibition of the reverse transcriptase enzyme. nih.gov

Antioxidant Mechanisms and In Vitro Evaluation

Thiourea derivatives have been investigated for their antioxidant properties. nih.govnih.gov These compounds can act as free radical scavengers and have shown efficacy in various in vitro antioxidant assays. nih.govtandfonline.com The antioxidant activity is often influenced by the structural features of the molecule, such as the presence and position of substituents on the aromatic rings. nih.govmdpi.com For instance, in a study of four thiourea derivatives of 2-thiophenecarboxylic acid, the ortho-methylated derivative was identified as having the highest antihemolytic and antioxidant effects. nih.govmdpi.com

Anticancer Research Perspectives

Thiourea derivatives represent a promising class of anticancer agents with a wide range of activities against various cancer cell lines. nih.govbiointerfaceresearch.com Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes in cancer cells.

Targeting Key Molecular Pathways Involved in Cancer Progression

Caspase Activation: Some diarylurea compounds, which share structural similarities with thiourea derivatives, have been shown to inhibit caspase activation by preventing the formation of the active apoptosome complex. nih.gov This suggests a potential mechanism by which certain thiourea derivatives might exert their anticancer effects.

NF-κB Modulation: While direct evidence for 1,3-Bis(4-butoxyphenyl)thiourea is limited in the provided results, the broader class of thiourea derivatives has been implicated in modulating inflammatory pathways, which are often linked to NF-κB signaling in cancer.

ROS Production: Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells, making them more susceptible to agents that further increase ROS levels. nih.govnih.gov Many chemotherapeutic agents function by elevating ROS production in cancer cells. nih.gov While specific data on this compound's effect on ROS is not detailed in the provided search results, the general principle of modulating ROS levels is a key strategy in cancer therapy. nih.govnih.gov

Some thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines at nanomolar concentrations. For example, a symmetrical 1,3-phenyl bis-thiourea derivative was found to induce apoptosis in cancer cells following mitotic arrest. elsevierpure.comnih.govnih.gov This compound directly inhibited tubulin polymerization, a critical process for cell division. elsevierpure.comnih.govnih.gov Furthermore, certain thiourea derivatives have shown the ability to overcome drug resistance in cancer cells. elsevierpure.comnih.gov

Anticancer Activity of Selected Thiourea Derivatives
Compound/DerivativeCancer Cell Line(s)Mechanism of ActionReference
1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] (41J)Multiple cancer cell linesInhibits microtubule polymerization, leading to mitotic arrest and apoptosis. elsevierpure.comnih.govnih.gov elsevierpure.comnih.govnih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaColon cancer and chronic myelogenous leukemiaStrong cytotoxic effect. biointerfaceresearch.com biointerfaceresearch.com
3-(Trifluoromethyl)phenylthiourea (B159877) analogsHuman colon and prostate cancer cells, leukemia K-562 cell linesInduced late apoptosis in colon cancer and leukemia cells. nih.gov nih.gov

Assessment of Selective Cytotoxicity in Cancer Cell Lines (e.g., Colorectal, Prostate, Leukemia)

The cytotoxic potential of thiourea derivatives against various cancer cell lines has been a primary focus of anticancer research. While specific data for This compound is not extensively documented, studies on analogous compounds provide valuable insights into its likely behavior.

A significant body of research has demonstrated that substituted 1,3-diarylthiourea derivatives possess notable cytotoxic activity against a range of human cancer cell lines, including those from colorectal, prostate, and leukemia origins. nih.govnih.gov For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs displayed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often in the low micromolar range (≤ 10 µM). nih.govnih.gov Notably, some of these derivatives exhibited greater potency than the standard chemotherapy drug, cisplatin. nih.govnih.gov

The nature and position of substituents on the phenyl rings play a crucial role in determining the cytotoxic efficacy. Compounds with electron-withdrawing groups, such as trifluoromethyl (CF3) and halo-substituents (e.g., 3,4-dichloro), have shown particularly high activity. nih.govnih.gov For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com In contrast, N,N'-diphenylthioureas with less activating substituents showed significantly lower antiproliferative activity, with an IC50 value of 338 µM against the MCF-7 breast cancer cell line. biointerfaceresearch.com

The pro-apoptotic activity of these compounds is a key mechanism of their anticancer effect. Studies have shown that effective thiourea derivatives can induce both early and late-stage apoptosis in cancer cells. nih.govnih.gov For example, one of the highly active 3-(trifluoromethyl)phenylthiourea analogs induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.govnih.gov This induction of programmed cell death is a desirable characteristic for anticancer agents.

Furthermore, many of these compounds demonstrate favorable selectivity, being more toxic to cancer cells than to normal, healthy cells. nih.govnih.gov This selectivity is a critical factor in the development of new cancer therapies with reduced side effects.

Given that This compound possesses alkoxy groups (butoxyphenyl) on its phenyl rings, its activity would be influenced by the electronic and steric properties of these substituents. While not as strongly electron-withdrawing as trifluoromethyl groups, the butoxy groups can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to specifically determine the cytotoxic profile of This compound against colorectal, prostate, and leukemia cancer cell lines.

Table 1: Cytotoxicity of Selected Thiourea Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2 biointerfaceresearch.com
3-(Trifluoromethyl)phenylthiourea analogsSW480 (Colon)≤ 10 nih.govnih.gov
3-(Trifluoromethyl)phenylthiourea analogsSW620 (Colon)≤ 10 nih.govnih.gov
3-(Trifluoromethyl)phenylthiourea analogsPC3 (Prostate)≤ 10 nih.govnih.gov
3-(Trifluoromethyl)phenylthiourea analogsK-562 (Leukemia)≤ 10 nih.govnih.gov
N,N'-diphenylthioureaMCF-7 (Breast)338 biointerfaceresearch.com

Evaluation in Advanced Biological Models (e.g., 3D Spheroid Cultures)

Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of solid tumors. Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant models, mimicking aspects of tumor architecture, cell-cell interactions, and nutrient/oxygen gradients. chemicalpapers.comyoutube.com

Currently, there is a lack of specific studies evaluating This compound or its close analogs in 3D spheroid cancer models. However, the promising results of thiourea derivatives in 2D cultures strongly suggest that their evaluation in 3D models is a logical and necessary next step.

Research has shown that cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts. chemicalpapers.com This highlights the importance of using these advanced models to identify compounds that can effectively penetrate the tumor mass and exert their cytotoxic effects in a more realistic setting.

A study on thiopyrimidine derivatives in breast cancer 3D spheroids demonstrated that these compounds could induce cytotoxicity, cell cycle arrest, and oxidative stress, showcasing the utility of this model for evaluating novel anticancer agents. chemicalpapers.com The 3D culture system allowed for a more comprehensive understanding of the compounds' mechanisms of action within a tumor-like structure.

The evaluation of This compound in 3D spheroid models of colorectal, prostate, and other cancers would provide crucial information on its potential efficacy in a more in vivo-like context. Such studies would assess its ability to penetrate the spheroid, induce cell death in different regions of the model (proliferative outer layer vs. quiescent inner core), and overcome the drug resistance often observed in 3D cultures. This would represent a significant advancement in understanding the translational potential of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

The anticancer efficacy of thiourea derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for the rational design of more potent and selective anticancer agents. biointerfaceresearch.comnih.gov

For 1,3-diarylthioureas, the nature of the substituents on the aromatic rings is a key determinant of activity. A general observation is that the presence of electron-withdrawing groups on the phenyl rings enhances cytotoxic activity. biointerfaceresearch.com For example, derivatives with trifluoromethyl or nitro groups have demonstrated potent anticancer effects. biointerfaceresearch.com The introduction of halogen atoms, such as chlorine, has also been shown to increase cytotoxicity. nih.govnih.gov

The position of these substituents is also critical. For instance, in a series of N-(4-t-butylbenzoyl)-N'-phenylthiourea derivatives, the specific substitution pattern was found to be crucial for their cytotoxic activity against breast and cervical cancer cells. jppres.com

In the case of This compound , the butoxy groups are electron-donating through resonance but can also exhibit some electron-withdrawing inductive effects. Their primary contribution, however, is likely to be an increase in lipophilicity. This property can enhance the compound's ability to cross cell membranes, a critical step for reaching intracellular targets. A review of diaryl ether derivatives highlighted the importance of this scaffold in anticancer drug design. rsc.org

Future SAR studies on a series of N,N'-bis(alkoxyphenyl)thioureas, varying the length and branching of the alkoxy chains, would be invaluable for optimizing the anticancer activity of this particular subclass of thiourea derivatives.

Enzyme Inhibition Studies

Beyond their direct cytotoxic effects, thiourea derivatives have been investigated for their ability to inhibit various enzymes, opening up therapeutic possibilities for a range of diseases, including diabetes and neurodegenerative disorders.

Inhibition of Carbohydrate Metabolism Enzymes (e.g., Alpha Amylase, Alpha Glucosidase) for Antidiabetic Research

The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key strategy in the management of type 2 diabetes. nih.govdovepress.comnih.gov By slowing down the breakdown of complex carbohydrates into glucose, these inhibitors can help to control postprandial hyperglycemia.

Several studies have demonstrated the potential of thiourea derivatives as inhibitors of these enzymes. researchgate.net While specific data for This compound is not available, research on other thiourea compounds provides a strong rationale for investigating its antidiabetic potential.

One study reported that certain synthesized thiourea derivatives showed promising inhibitory activity against α-amylase. researchgate.net Another study found that some thiourea derivatives were potent inhibitors of α-glucosidase. The presence of specific structural features, which can be extrapolated to the butoxyphenyl groups of the target compound, likely contributes to this inhibitory activity.

Table 2: Inhibition of Carbohydrate Metabolism Enzymes by Thiourea Derivatives

EnzymeCompound/DerivativeInhibitionReference
α-AmylaseThiourea derivativesPotent inhibition researchgate.net
α-GlucosidaseThiourea derivativesPotent inhibition researchgate.net

Anticholinesterase Activity for Neurodegenerative Disease Research

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease and other neurodegenerative conditions characterized by a cholinergic deficit. Thiourea derivatives have emerged as a promising class of cholinesterase inhibitors.

Although direct studies on This compound are lacking, research on other thiourea derivatives has shown significant anticholinesterase activity. The structural features of these compounds allow them to interact with the active sites of both AChE and BChE.

The butoxyphenyl groups of This compound could potentially interact with the hydrophobic regions of the active sites of these enzymes, contributing to its inhibitory activity. Further investigation is required to determine the specific inhibitory profile of this compound against AChE and BChE and to understand its potential for the treatment of neurodegenerative diseases.

Interactions with Flavin-Containing Monooxygenases (FMOs) as Substrate Probes

Flavin-containing monooxygenases (FMOs) are a family of enzymes involved in the metabolism of a wide range of xenobiotics, including many drugs. nih.govmdpi.com Understanding the interaction of new chemical entities with FMOs is an important aspect of drug development.

Thiourea and its derivatives are known to be substrates for FMOs. nih.govnih.gov The S-oxygenation of thioureas by FMOs can lead to the formation of reactive metabolites. nih.gov The size and structure of the substituents on the thiourea molecule can influence which FMO isoform is responsible for its metabolism. nih.gov

For instance, human FMO2, which is primarily expressed in the lungs, is capable of S-oxygenating thioureas with small substituents but is unable to metabolize larger compounds like 1,3-diphenylthiourea. nih.gov This suggests that the size of the butoxyphenyl groups in This compound would likely make it a substrate for other FMO isoforms, such as FMO1 or FMO3, which are predominantly found in the liver and have a broader substrate specificity. nih.gov

The use of a series of thiourea derivatives with varying substituent sizes has been proposed as a method to probe the activity of different FMO isoforms in tissue preparations. nih.gov Therefore, This compound could potentially serve as a useful tool in such studies to characterize the substrate specificity of different FMOs.

Research on this compound Remains Undisclosed in Key Biomedical Areas

Despite a comprehensive search of scientific literature and databases, no specific research findings have been identified for the chemical compound this compound concerning its anti-inflammatory, antimalarial, or anti-Alzheimer's activities. Furthermore, there is a lack of published computational studies, such as molecular docking and in silico analyses, investigating its potential as a therapeutic agent.

This absence of data prevents the creation of a detailed scientific article as requested, which would require specific research findings to be populated into the outlined sections on emerging biological activities and computational drug design approaches. The scientific community has not yet published research on this particular thiourea derivative in the specified contexts.

While the broader class of thiourea derivatives has been the subject of extensive research, with many compounds showing a wide range of biological activities, these findings are not directly applicable to this compound without specific experimental validation. Adherence to scientific accuracy and the strict focus on the requested compound, as per the user's instructions, means that no content can be generated for the specified article outline at this time.

Further research and publication are required before a comprehensive and scientifically accurate article on the biological and biomedical research applications of this compound can be written.

Future Perspectives and Research Directions

Design and Synthesis of Novel, Highly Functionalized Derivatives of 1,3-Bis(4-butoxyphenyl)thiourea

The core structure of this compound offers substantial opportunities for the rational design and synthesis of new derivatives with enhanced or entirely new functionalities. Future work will likely focus on strategic modifications to the parent molecule to tailor its properties for specific applications.

One promising direction is the introduction of additional functional groups onto the phenyl rings. For instance, the incorporation of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, which is crucial for applications in materials science and as enzyme inhibitors. nih.gov The addition of heterocyclic moieties, such as 1,2,4-triazole (B32235), thiadiazole, or benzothiazole, has been shown to enhance the biological activities of thiourea (B124793) derivatives, including their antifungal and antibacterial properties. mdpi.comnih.govnih.gov

The synthesis of unsymmetrical thiourea derivatives, where the two aryl groups are different, represents another area of exploration. This approach allows for a finer tuning of the molecule's properties, such as lipophilicity and hydrogen bonding capabilities, which can be critical for biological activity. mdpi.com Synthetic strategies for creating such derivatives often involve a simple condensation reaction between an amine and an isothiocyanate. organic-chemistry.org

Furthermore, the development of bis-thiourea derivatives, where two thiourea units are linked together, could lead to compounds with unique binding properties and enhanced biological efficacy. nih.gov The synthesis of these more complex structures can be achieved through multi-step reactions, starting from appropriately substituted diamines. nih.gov

The following table outlines potential synthetic strategies for creating novel derivatives:

Derivative Type Synthetic Strategy Potential Application
Ring-Substituted Derivatives Electrophilic aromatic substitution on the butoxyphenyl rings.Enhanced biological activity, tuned electronic properties for materials.
Heterocyclic Hybrids Reaction with heterocyclic amines or isothiocyanates.Novel antimicrobial and anticancer agents. mdpi.comnih.govnih.gov
Unsymmetrical Derivatives Stepwise reaction of different aromatic amines with a thiocarbonyl source.Fine-tuned biological and physical properties.
Bis-Thiourea Compounds Reaction of diamines with isothiocyanates.Enhanced binding affinity and potential for new biological targets. nih.gov

These synthetic endeavors will not only expand the library of available thiourea compounds but also provide valuable structure-activity relationship (SAR) data to guide future design efforts.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While initial studies have highlighted the biological potential of thiourea derivatives, a deeper understanding of their molecular mechanisms of action is essential for their development as therapeutic agents. Future research should focus on identifying the specific cellular targets and pathways through which these compounds exert their effects.

Molecular docking studies have become an invaluable tool in predicting the binding of small molecules to biological macromolecules. fip.orgresearchgate.net For this compound and its derivatives, computational docking can be used to screen for potential protein targets, such as enzymes and receptors. Thiourea derivatives have shown inhibitory activity against various enzymes, including DNA gyrase, topoisomerase IV, and cholinesterases. mdpi.comnih.gov Docking simulations can help to visualize the binding modes of these compounds within the active sites of these enzymes, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their inhibitory potency. nih.govnih.gov

For instance, studies on other thiourea derivatives have shown that the thiourea moiety can act as a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic interactions with the target protein. nih.gov Molecular dynamics (MD) simulations can further be employed to study the stability of the ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. nih.govnih.gov

Experimental validation of computational predictions is a critical next step. This can be achieved through a variety of in vitro assays, such as enzyme inhibition assays and cell-based assays, to confirm the biological activity and elucidate the mechanism of action. mdpi.com For example, if a derivative is predicted to inhibit a particular enzyme, its IC50 value can be determined experimentally to quantify its potency. mdpi.com

Expansion into Novel Materials Science Applications and Device Integration

The unique structural and electronic properties of thiourea derivatives make them promising candidates for a range of materials science applications. The presence of both sulfur and nitrogen atoms allows for effective coordination with metal ions, making them suitable for use as ligands in the synthesis of metal complexes and as chemosensors for detecting metal cations. researchgate.net

Future research could explore the use of this compound and its derivatives as fluorescent sensors for the detection of environmentally and biologically important ions. nih.govresearchgate.net The interaction of the thiourea moiety with specific analytes can lead to changes in the fluorescence properties of the molecule, enabling their detection. nih.gov For example, thiourea-based sensors have been developed for the detection of mercury ions and various anions. nih.govdigitellinc.com The butoxy groups on the phenyl rings could enhance the solubility of these sensors in non-aqueous media and potentially influence their selectivity.

Another area of interest is the development of thiourea-based materials for electronic devices. The planar structure and potential for pi-pi stacking in some thiourea derivatives suggest they could be used in organic electronics. wikipedia.org Research could focus on synthesizing derivatives with tailored electronic properties for use as organic semiconductors or in nonlinear optical devices. tsijournals.com

Furthermore, the ability of thiourea to act as a reducing agent in redox systems opens up possibilities for its use in the development of advanced materials. mdpi.com For example, thiourea derivatives are used in redox initiator systems for the polymerization of methacrylate-based materials, which are important in dental applications. mdpi.com The specific substituents on the thiourea can influence the reactivity and efficiency of these systems. mdpi.com

Advanced Computational Modeling for Predictive Research and Rational Design

Advanced computational modeling techniques are poised to play an increasingly important role in accelerating the discovery and development of new thiourea derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, can be a powerful tool for predicting the biological activity of new compounds based on their chemical structure. scichemj.orgnih.gov

QSAR studies involve the development of mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. scichemj.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For thiourea derivatives, QSAR models have been successfully used to predict their anticancer and antibacterial activities. scichemj.orgnih.gov Key molecular descriptors that have been found to be important for the activity of thiourea derivatives include lipophilicity (LogP), molecular weight, and various electronic and steric parameters. scichemj.org

Future work could focus on developing robust QSAR models for this compound and its derivatives. This would involve synthesizing a diverse library of compounds, measuring their biological activity, and then using this data to build and validate the QSAR models. The insights gained from these models can guide the rational design of new derivatives with improved potency and selectivity. nih.gov

In addition to QSAR, molecular docking and molecular dynamics simulations will continue to be essential tools for understanding the interactions of these compounds at the molecular level. fip.orgnih.gov These computational methods provide a detailed picture of how these molecules bind to their biological targets, which is crucial for structure-based drug design. researchgate.net

The following table summarizes the application of computational modeling in thiourea research:

Computational Technique Application Key Insights
Molecular Docking Predicting binding modes of derivatives with protein targets.Identification of key amino acid residues and interaction types (e.g., hydrogen bonding, hydrophobic interactions). nih.govnih.gov
QSAR Predicting biological activity based on chemical structure.Identification of key molecular descriptors that influence activity, guiding rational design. scichemj.orgnih.gov
Molecular Dynamics Simulating the dynamic behavior of ligand-protein complexes.Assessment of binding stability and conformational changes over time. nih.govnih.gov

Implementation of Enhanced Green Chemistry Principles for Sustainable Production and Application

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on this compound and its derivatives should prioritize the development of sustainable and environmentally friendly synthetic methods.

Traditional methods for synthesizing thioureas can sometimes involve the use of toxic reagents and solvents. organic-chemistry.org Green chemistry approaches seek to replace these with safer alternatives. For example, the use of water as a solvent in the synthesis of thiourea derivatives has been reported as a green alternative to organic solvents. google.com Another approach is the use of deep eutectic solvents (DESs), which are biodegradable and can act as both a solvent and a catalyst. researchgate.net

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green chemistry technique. rsc.org This method can lead to higher yields, shorter reaction times, and a significant reduction in waste. The synthesis of monosubstituted thioureas has been successfully achieved using mechanochemical methods. rsc.org

Beyond the synthesis, the application of these compounds should also be considered from a green chemistry perspective. For example, if these compounds are developed as pesticides or herbicides, their biodegradability and environmental fate will be important considerations.

The following table highlights some green chemistry approaches applicable to thiourea synthesis:

Green Chemistry Principle Application in Thiourea Synthesis Benefit
Use of Safer Solvents Utilizing water or deep eutectic solvents instead of volatile organic solvents. google.comresearchgate.netReduced toxicity and environmental pollution.
Energy Efficiency Employing mechanochemical methods or microwave-assisted synthesis. rsc.orgReduced energy consumption and shorter reaction times.
Atom Economy Designing syntheses that maximize the incorporation of all starting materials into the final product.Minimized waste generation.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials where possible.Reduced reliance on fossil fuels.

By integrating these green chemistry principles into the research and development of this compound and its derivatives, scientists can ensure that these valuable compounds are produced and used in a manner that is both economically viable and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.